Cas no 97936-43-1 (2-(methylthio)nicotinoyl chloride)

2-(Methylthio)nicotinoyl chloride is a reactive organic intermediate primarily used in pharmaceutical and agrochemical synthesis. Its key functional groups—a nicotinoyl chloride core and a methylthio substituent—make it a versatile building block for constructing heterocyclic compounds and sulfur-containing derivatives. The compound’s high reactivity enables efficient acylation reactions, particularly in the formation of amides or esters under mild conditions. Its stability under controlled storage (anhydrous, low-temperature environments) ensures consistent performance in synthetic applications. The methylthio group further enhances its utility in medicinal chemistry, where sulfur incorporation is often critical for bioactivity. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-(methylthio)nicotinoyl chloride structure
97936-43-1 structure
Product Name:2-(methylthio)nicotinoyl chloride
CAS No:97936-43-1
MF:C7H6ClNOS
MW:187.646639347076
MDL:MFCD00051678
CID:91151
PubChem ID:2774517
Update Time:2025-06-11

2-(methylthio)nicotinoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)nicotinyl chloride
    • 2-(Methylthio)nicotinoyl chloride
    • 2-(Methylmercapto)nicotinyl chloride~2-(Methylmercapto)pyridine-3-carbonyl chloride~2-(Methylthio)pyridine-3-carbonyl chloride
    • 2-methylsulfanylpyridine-3-carbonyl chloride
    • 2-(METHYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE
    • 2-methylsulphenyl-3-pyridinylcarbonyl chloride
    • 2-methylthio-3-pyridinecarbonyl chloride
    • 2-methylthionicotinic acid chloride
    • DTXSID20379068
    • 2 -(methylthio)nicotinoyl chloride
    • PS-10768
    • FT-0608865
    • 97936-43-1
    • MFCD00051678
    • 2-(METHYLTHIO)NICOTINOYLCHLORIDE
    • A845766
    • 2-(methylthio)-3-pyridinecarbonyl chloride
    • 2-(methylsulfanyl)pyridine-3-carbonyl chloride
    • 2-(Methylsulfanyl)nicotinoyl chloride
    • BP-10693
    • 3-Pyridinecarbonylchloride,2-(methylthio)-
    • OCEMBWMMHUSVMT-UHFFFAOYSA-N
    • SCHEMBL934289
    • AKOS004911211
    • DB-057695
    • ALBB-021224
    • 3-Pyridinecarbonyl chloride, 2-(methylthio)-
    • 2-(methylthio)nicotinoyl chloride
    • MDL: MFCD00051678
    • Inchi: 1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
    • InChI Key: OCEMBWMMHUSVMT-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=CN=C1SC)=O
    • BRN: 5506864

Computed Properties

  • Exact Mass: 186.98600
  • Monoisotopic Mass: 186.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.3A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.35
  • Melting Point: 88-91°C
  • Boiling Point: 294.2°C at 760 mmHg
  • Flash Point: 131.8°C
  • Refractive Index: 1.592
  • PSA: 55.26000
  • LogP: 2.18250
  • Sensitiveness: Moisture Sensitive
  • Solubility: React with water

2-(methylthio)nicotinoyl chloride Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:3261
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Risk Phrases:R34
  • Packing Group:II
  • Safety Term:8

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2-(methylthio)nicotinoyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:97936-43-1)2-(methylthio)nicotinoyl chloride
Order Number:A845766
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):367.0
Email:sales@amadischem.com

Additional information on 2-(methylthio)nicotinoyl chloride

Recent Advances in the Application of 2-(Methylthio)nicotinoyl Chloride (CAS: 97936-43-1) in Chemical Biology and Pharmaceutical Research

The compound 2-(methylthio)nicotinoyl chloride (CAS: 97936-43-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic acyl chloride derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting nicotinic acetylcholine receptors (nAChRs) and related pathways. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the development of novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(methylthio)nicotinoyl chloride as a building block for the synthesis of potent nAChR modulators. Researchers utilized this compound to develop a series of analogs with improved binding affinity and selectivity for α7 nAChR subtypes, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. The study reported a 40% increase in binding affinity compared to previous generations of compounds, marking a significant advancement in this therapeutic area.

In parallel research, 2-(methylthio)nicotinoyl chloride has been employed in the development of covalent inhibitors for kinase targets. A recent Nature Chemical Biology publication detailed its use in creating irreversible inhibitors of Bruton's tyrosine kinase (BTK), with applications in oncology and autoimmune diseases. The methylthio group in particular was found to enhance the reactivity of the compound, enabling more efficient formation of covalent bonds with target proteins while maintaining good selectivity profiles.

From a synthetic chemistry perspective, advances in the large-scale production of 2-(methylthio)nicotinoyl chloride have been reported in Organic Process Research & Development. New catalytic methods have improved yields to over 85% while reducing hazardous byproducts, addressing previous challenges in its industrial-scale preparation. These process improvements are particularly relevant given the growing demand for this intermediate in pharmaceutical manufacturing.

The safety profile of 2-(methylthio)nicotinoyl chloride has also been the subject of recent investigations. A 2024 toxicology study published in Chemical Research in Toxicology provided detailed characterization of its reactivity and potential hazards, establishing improved handling protocols for laboratory and industrial settings. These findings are crucial for ensuring safe utilization of this compound in research and development workflows.

Looking forward, the unique properties of 2-(methylthio)nicotinoyl chloride continue to inspire novel applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a versatile handle for bioconjugation in antibody-drug conjugates (ADCs). The compound's dual functionality - serving as both a reactive acyl chloride and containing the modifiable methylthio group - makes it particularly valuable for these emerging therapeutic modalities.

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Amadis Chemical Company Limited
(CAS:97936-43-1)2-(methylthio)nicotinoyl chloride
A845766
Purity:99%
Quantity:5g
Price ($):367.0
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